molecular formula C15H10FN3 B8692006 3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carbonitrile

3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B8692006
M. Wt: 251.26 g/mol
InChI Key: LNSKZAPAOQIRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carbonitrile is a useful research compound. Its molecular formula is C15H10FN3 and its molecular weight is 251.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10FN3

Molecular Weight

251.26 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]imidazo[1,5-a]pyridine-1-carbonitrile

InChI

InChI=1S/C15H10FN3/c16-12-6-2-1-5-11(12)9-15-18-13(10-17)14-7-3-4-8-19(14)15/h1-8H,9H2

InChI Key

LNSKZAPAOQIRBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=C3N2C=CC=C3)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

269 mg (1.00 mmol) of 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide from example 17A are dissolved in 2.5 ml of THF, and 200 mg (2.50 mmol) of pyridine and 525 mg (2.50 mmol) of trifluoroacetic anhydride are added. The mixture is stirred at RT for 15 h, then water is added, and the mixture is extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and 1 N hydrochloric acid, dried over sodium sulfate and concentrated. The crude product obtained (188 mg, 61% purity, 45% of theory) is reacted without further purification.
Quantity
269 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
525 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.